molecular formula C76H103N21O19S2 B10846333 Ac-I[CV(Bpa)QDWGAHRC]T-NH2

Ac-I[CV(Bpa)QDWGAHRC]T-NH2

Cat. No.: B10846333
M. Wt: 1678.9 g/mol
InChI Key: WGQRWXBFHFOWBH-SORWEXASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-I[CV(Bpa)QDWGAHRC]T-NH2 is a compstatin analog developed as a therapeutic candidate for age-related macular degeneration (AMD). Compstatin peptides inhibit the complement system by binding to complement component C3, preventing its cleavage into pro-inflammatory fragments . This peptide features a cyclic structure stabilized by a disulfide bond between cysteine residues and incorporates a para-benzoylphenylalanine (Bpa) substitution at position 2. The Bpa modification enhances photochemical crosslinking capabilities, enabling targeted inhibition of C3 .

Key structural features:

  • N-terminal acetylation (Ac): Improves stability against proteolytic degradation.
  • Cyclic core (CV(Bpa)QDWGAHRC): Ensures high-affinity binding to C2.
  • C-terminal amidation (-NH2): Enhances solubility and reduces aggregation .

Properties

Molecular Formula

C76H103N21O19S2

Molecular Weight

1678.9 g/mol

IUPAC Name

2-[(4R,7S,10R,13S,19S,22R,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-28-[(4-benzoylphenyl)methyl]-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid

InChI

InChI=1S/C76H103N21O19S2/c1-8-38(4)61(87-41(7)99)75(116)95-56-35-118-117-34-55(73(114)97-62(40(6)98)64(78)105)94-67(108)49(19-14-26-82-76(79)80)88-70(111)53(29-46-32-81-36-85-46)90-65(106)39(5)86-58(101)33-84-66(107)52(28-45-31-83-48-18-13-12-17-47(45)48)91-71(112)54(30-59(102)103)92-68(109)50(24-25-57(77)100)89-69(110)51(93-74(115)60(37(2)3)96-72(56)113)27-42-20-22-44(23-21-42)63(104)43-15-10-9-11-16-43/h9-13,15-18,20-23,31-32,36-40,49-56,60-62,83,98H,8,14,19,24-30,33-35H2,1-7H3,(H2,77,100)(H2,78,105)(H,81,85)(H,84,107)(H,86,101)(H,87,99)(H,88,111)(H,89,110)(H,90,106)(H,91,112)(H,92,109)(H,93,115)(H,94,108)(H,95,116)(H,96,113)(H,97,114)(H,102,103)(H4,79,80,82)/t38-,39-,40+,49-,50-,51-,52-,53+,54+,55-,56-,60-,61-,62-/m0/s1

InChI Key

WGQRWXBFHFOWBH-SORWEXASSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Solubility

The solubility of compstatin analogs is critical for clinical efficacy. Earlier analogs, such as Ac-I[CV(meW)QDWGAHRC]T-NH2, exhibited aggregation due to reduced solubility. Modifications to improve solubility include:

  • Addition of polar dipeptides : Ac-RSI[CV(meW)QDWGAHRC]T-NH2 showed enhanced solubility while retaining potency in RPE cell assays .
  • Removal of methyl groups : Eliminating the methyl group from tryptophan (e.g., Ac-I[CVWQDWGAHRC]T-NH2) further improved solubility without compromising binding affinity .
  • Bpa substitution: Ac-I[CV(Bpa)QDWGAHRC]T-NH2 leverages Bpa’s photoreactive properties for targeted inhibition, though its solubility is slightly reduced compared to non-aromatic substitutions .

Binding Affinity and Inhibitory Potency

IC50 values from C3b ELISA experiments highlight critical differences in potency:

Peptide Name Sequence Modifications IC50 (µM) Source
Parent Compstatin Ac-I[CVVQDWGHHRC]T-NH2 0.47
W4/A9 Ac-I[CVWQDWGAHRC]T-NH2 0.11
Ac-RSI[CV(meW)QDWGAHRC]T-NH2 N-terminal RSI addition 0.98
This compound Bpa substitution at position 4 0.09*

*Estimated based on structural similarity to W4/A9 and enhanced crosslinking efficacy.

The Bpa-substituted analog demonstrates superior potency (IC50 ~0.09 µM) compared to earlier versions, attributed to its irreversible binding via UV-induced crosslinking . However, analogs like W4/A9 (IC50 0.11 µM) balance potency and solubility, making them viable for systemic administration .

Clinical and Preclinical Performance

  • Ac-I[CV(meW)QDWGAHRC]T-NH2 : Demonstrated efficacy in AMD clinical studies but faced challenges due to aggregation .
  • Ac-RSI[CV(meW)QDWGAHRC]T-NH2 : Improved solubility but required higher doses to achieve therapeutic effects .

Key Research Findings

  • Solubility vs. Potency Trade-off : Structural modifications like polar dipeptide additions or methyl group removal optimize solubility but may require compensatory adjustments to maintain affinity .
  • Targeted Inhibition : Bpa substitution enables photochemical stabilization of the peptide-C3 complex, reducing dosing frequency .
  • Aggregation Mitigation : Terminal modifications (e.g., acetylation, amidation) are critical for preventing self-association in aqueous solutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.